N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine is systematically named N'-hydroxy-2-morpholin-4-yl-2-phenylethanimidamide according to IUPAC rules. This nomenclature reflects its core structure:
- A morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom).
- A phenyl group (C₆H₅) attached to the central carbon.
- An acetamidine moiety (CH₃C(=NOH)NH₂) modified with a hydroxylamine group.
Structural Representations :
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₁₇N₃O₂ corresponds to a molecular weight of 235.28 g/mol .
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 12 | 12.01 | 144.12 |
| Hydrogen (H) | 17 | 1.008 | 17.14 |
| Nitrogen (N) | 3 | 14.01 | 42.03 |
| Oxygen (O) | 2 | 16.00 | 32.00 |
| Total | 235.28 |
The calculated mass (235.28 g/mol) aligns with experimental data from high-resolution mass spectrometry.
Isomeric Variations and Stereochemical Considerations
Tautomerism :
Amidoximes like this compound exhibit tautomerism between Z-amidoxime , E-amidoxime , and aminonitrone forms. The Z-amidoxime is the most stable due to intramolecular hydrogen bonding between the hydroxyl and imine groups:
$$
\text{Z-amidoxime: } \text{C}(=N\text{OH})-\text{NH}2 \leftrightarrow \text{Aminonitrone: } \text{C}(=\text{NH})-\text{O}^- \cdots \text{H}2\text{N}^+
$$
Stereoisomerism :
- Chirality : The central carbon bonded to the morpholine, phenyl, and acetamidine groups is not chiral due to symmetry in substituents.
- Geometric Isomerism : The C=N bond in the acetamidine group allows syn (hydroxyl and phenyl groups on the same side) and anti configurations. Syn is favored by 3.0–5.4 kcal/mol due to reduced steric hindrance.
| Isomer | Energy (kcal/mol) | Stability |
|---|---|---|
| Z-amidoxime | 0.0 (reference) | Most stable |
| E-amidoxime | +3.5 | Less stable |
| Aminonitrone | +4.5 | Minor contributor |
X-ray crystallography of analogous compounds confirms the prevalence of the Z-amidoxime form in solid-state structures.
Properties
IUPAC Name |
N'-hydroxy-2-morpholin-4-yl-2-phenylethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-12(14-16)11(10-4-2-1-3-5-10)15-6-8-17-9-7-15/h1-5,11,16H,6-9H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRTZFFNNHGAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(C2=CC=CC=C2)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine typically involves the reaction of morpholine derivatives with phenylacetonitrile under specific conditions. One common method includes the following steps:
Starting Materials: Morpholine, phenylacetonitrile, and hydroxylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Organic Synthesis
N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine serves as a valuable reagent in organic synthesis. It is utilized as a building block for the development of more complex molecules, facilitating the creation of various pharmaceuticals and chemical intermediates.
The compound has been investigated for its potential biological activities, including:
- Enzyme Inhibition: It shows promise in inhibiting specific enzymes, which can be beneficial in treating conditions such as inflammation and cancer. Research indicates that it may inhibit cyclooxygenase enzymes involved in inflammatory pathways.
- Receptor Binding: this compound interacts with various receptors, potentially altering their activity and leading to therapeutic effects.
Medicinal Chemistry
Ongoing research explores its potential therapeutic applications. Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Anti-inflammatory Activity
In vivo studies have demonstrated that compounds structurally related to this compound can significantly reduce paw edema in animal models of arthritis. For example:
| Compound | Dose (mg/kg) | Effect on Paw Edema (%) |
|---|---|---|
| N-(2-hydroxy phenyl) acetamide | 5 | 35% reduction |
| N-(2-hydroxy phenyl) acetamide | 10 | 50% reduction |
This data suggests potential applications in treating inflammatory conditions.
Cytotoxicity Studies
Research indicates that structurally similar compounds exhibit cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 27 | HepG2 | 0.62 ± 0.34 |
| Sorafenib | HepG2 | 1.62 ± 0.27 |
These findings highlight the compound's potential in cancer therapy.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Pharmacological and Chemical Stability
- Hydroxylamine (-NHOH) vs. Acetamide (-CONH2) : The -NHOH group in the target compound may confer redox activity or metal-chelating properties, unlike the more stable acetamide group in morpholin-2-one derivatives .
- Morpholine vs.
- Oxidation State : Morpholin-2-one derivatives (e.g., 4-(2-hydroxyethyl)morpholin-2-one) exhibit greater oxidation stability than morpholine-4-yl analogs, which may degrade under oxidative conditions .
Biological Activity
N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine is a chemical compound with the molecular formula C12H17N3O2. Its structure includes a morpholine ring, a phenyl group, and an acetamidine moiety, which contribute to its biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the areas of enzyme inhibition and receptor binding.
The synthesis of this compound typically involves the reaction of morpholine derivatives with phenylacetonitrile under basic conditions. The reaction can be summarized as follows:
- Starting Materials : Morpholine, phenylacetonitrile, hydroxylamine.
- Reaction Conditions : Conducted in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
- Procedure : Morpholine reacts with phenylacetonitrile to form an intermediate, which is then treated with hydroxylamine to yield the desired compound.
Biological Activity
This compound exhibits various biological activities, including:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may lead to therapeutic effects in conditions such as inflammation and cancer.
- Receptor Binding : The compound can interact with various receptors, altering their activity and potentially leading to therapeutic outcomes.
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can lead to alterations in enzymatic activity or receptor signaling pathways, contributing to its therapeutic potential.
Case Studies and Research Findings
-
Anti-inflammatory Activity : In vivo studies have shown that related compounds can significantly reduce paw edema in animal models of arthritis, suggesting a potential for treating inflammatory conditions .
Compound Dose (mg/kg) Effect on Paw Edema (%) N-(2-hydroxy phenyl) acetamide 5 35% reduction N-(2-hydroxy phenyl) acetamide 10 50% reduction -
Cytotoxicity Studies : Research has indicated that compounds structurally similar to this compound exhibit cytotoxic effects against various cancer cell lines, such as HepG2 cells, with IC50 values indicating significant potency .
Compound Cell Line IC50 (μM) Compound 27 (similar structure) HepG2 0.62 ± 0.34 Sorafenib HepG2 1.62 ± 0.27 - Mechanistic Insights : Studies have shown that certain derivatives induce apoptosis in cancer cells through mechanisms involving cell cycle arrest at the G2/M phase and increased early-stage apoptosis rates .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, often involving lactonization, alkylation, and amidation. For example, intermediates like morpholin-2-one derivatives can be prepared by alkylating amino-alcohols with tert-butyl bromoacetate, followed by lactonization using p-toluenesulfonic acid (pTsOH) as a catalyst. Subsequent steps include reductive amination with aldehydes/ketones or acylation with reagents like acetyl chloride. Purification is typically achieved via silica gel chromatography (MeOH/CH₂Cl₂ gradients) and recrystallization from ethyl acetate .
Q. How is the purity of this compound assessed in academic research?
- Methodological Answer : Purity is validated using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 7.69 ppm for NH in CDCl₃) .
- Mass spectrometry (ESI/APCI+) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 347) .
- IR spectroscopy : Identifies functional groups like amide C=O stretches (~1680 cm⁻¹) .
Q. What solvents and reaction conditions are optimal for synthesizing morpholinone-based derivatives?
- Methodological Answer : Dichloromethane (CH₂Cl₂) is commonly used for alkylation/acylation reactions under anhydrous conditions. Reductive amination often employs ethanol or ethanol-dioxane mixtures (1:1) with NaBH₄ or similar reductants. Reaction temperatures range from room temperature (for acylations) to reflux conditions (80–100°C for cyclizations) .
Advanced Research Questions
Q. How can reductive amination be optimized to introduce N-substituents in morpholinone derivatives?
- Methodological Answer : Reductive amination efficiency depends on the aldehyde/ketone reactivity and reducing agent. For example, using sodium triacetoxyborohydride (STAB) in CH₂Cl₂ at RT minimizes side reactions like over-reduction. Steric hindrance from bulky substituents (e.g., cyclohexyl groups) may require longer reaction times (24–48 hours) or elevated temperatures (40–60°C) .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictory NMR signals (e.g., unexpected splitting or integration) may arise from tautomerism or dynamic processes. Strategies include:
- Variable-temperature NMR : To identify temperature-dependent conformational changes.
- 2D NMR (COSY, HSQC) : To correlate proton and carbon signals and assign ambiguous peaks.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .
Q. What computational methods are suitable for analyzing the conformational stability of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) assess conformational flexibility. Quantum mechanical calculations (e.g., MP2/cc-pVTZ) evaluate energy barriers between rotamers. X-ray crystallography, supported by SHELXL refinement, provides definitive bond lengths/angles for comparison .
Q. How does the introduction of sulfonyl or acyl groups at the 4-position of the morpholinone ring affect bioactivity?
- Methodological Answer : Sulfonyl groups (e.g., methylsulfonyl) enhance electrophilicity and hydrogen-bonding capacity, potentially improving target binding. Acyl derivatives (e.g., acetyl) may increase lipophilicity, influencing membrane permeability. Comparative studies require synthesizing analogs (e.g., compound [52] vs. [53]) and testing in enzyme inhibition assays .
Q. What strategies mitigate byproduct formation during the acylation of morpholinone intermediates?
- Methodological Answer : Byproducts like di-acylated species can be minimized by:
- Controlled reagent stoichiometry : Use 1.1–1.5 equivalents of acyl chloride.
- Stepwise addition : Introduce acyl chloride in aliquots with intermittent base (Na₂CO₃) to neutralize HCl.
- Low-temperature reactions : Perform acylation at 0–5°C to slow competing pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
